({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)(methyl)amine
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Overview
Description
The compound “({bicyclo[420]octa-1,3,5-trien-7-yl}methyl)(methyl)amine” is a bicyclic organic compound with a unique structure It is derived from bicyclo[420]octa-1,3,5-triene, a compound known for its stability and interesting chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)(methyl)amine” typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[4.2.0]octa-1,3,5-triene.
Functionalization: The triene undergoes a series of reactions to introduce the methylamine group. This can be achieved through nucleophilic substitution reactions where the triene is treated with methylamine under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” would involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
“({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)(methyl)amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methylamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the triene.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with different nucleophiles replacing the methylamine group.
Scientific Research Applications
“({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)(methyl)amine” has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which “({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)(methyl)amine” exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The methylamine group can form hydrogen bonds and electrostatic interactions, further stabilizing these interactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without the methylamine group.
Benzocyclobutene: A related bicyclic compound with different functional groups.
1,2-Dihydrobenzocyclobutene: Another derivative with hydrogenation at specific positions.
Uniqueness
“({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)(methyl)amine” stands out due to the presence of the methylamine group, which enhances its reactivity and potential for forming stable complexes. This makes it more versatile in applications compared to its similar compounds.
Properties
CAS No. |
802544-12-3 |
---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-N-methylmethanamine |
InChI |
InChI=1S/C10H13N/c1-11-7-9-6-8-4-2-3-5-10(8)9/h2-5,9,11H,6-7H2,1H3 |
InChI Key |
ZBFCCKYWPYJJDO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CC2=CC=CC=C12 |
Purity |
95 |
Origin of Product |
United States |
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